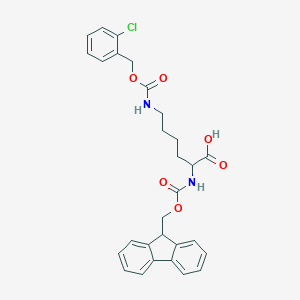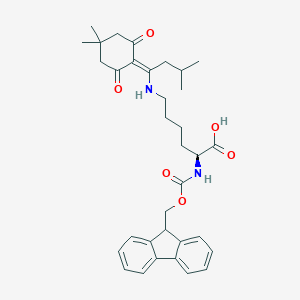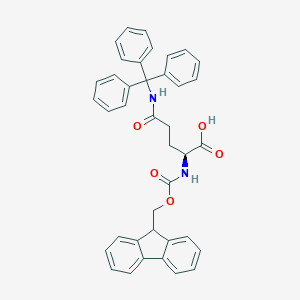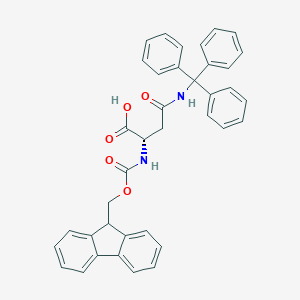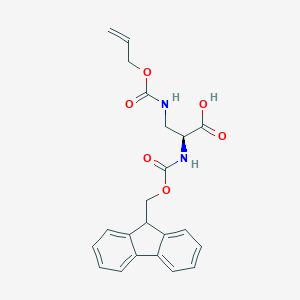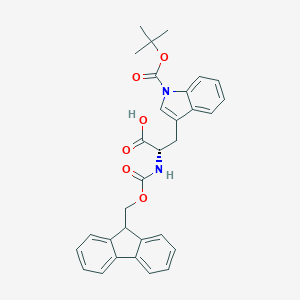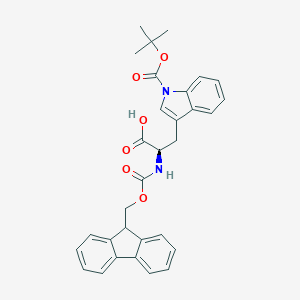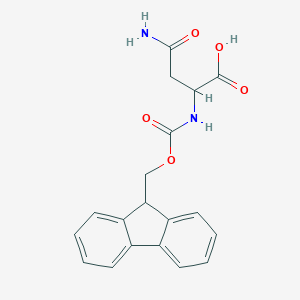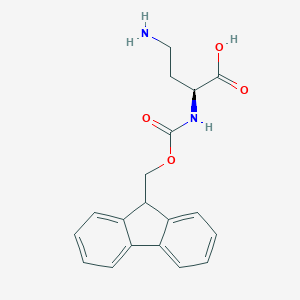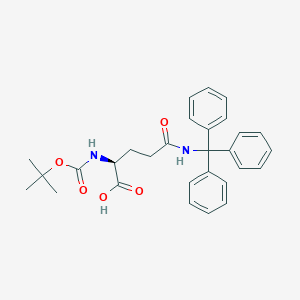
Boc-Gln(Trt)-OH
Übersicht
Beschreibung
Boc-Gln(Trt)-OH is a trityl-protected derivative that increases the solubility of glutamine during the coupling step in Solid Phase Peptide Synthesis (SPPS). Its use results in higher yields and lower by-product formation .
Synthesis Analysis
Boc-Gln(Trt)-OH is used as a starting material in the Fmoc solid phase peptide synthesis of fellutamide B and N-octanoyl analog of fellutamide B .Molecular Structure Analysis
The empirical formula of Boc-Gln(Trt)-OH is C29H32N2O5, and its molecular weight is 488.57 g/mol .Chemical Reactions Analysis
In the process of SPPS, Boc-Gln(Trt)-OH undergoes coupling cycles where the temporary side-chain protection is removed .Physical And Chemical Properties Analysis
Boc-Gln(Trt)-OH is a white to slight yellow to beige powder. It has an optical rotation of -3.0 to -2.0° at a concentration of 1% in methanol .Wissenschaftliche Forschungsanwendungen
Boc-Gln(Trt)-OH is used in the efficient synthesis of peptides through solid-phase peptide synthesis. Its high solubility and stability make it suitable for this application (Carey et al., 2009).
This compound is instrumental in the synthesis of protected N-methyl cysteines, an important step in peptide modification and functionalization (Marcucci et al., 2008).
In the context of nanotechnology and biosensors, derivatives like Boc-Gln(Trt)-OH are crucial for developing advanced materials and devices, benefiting from their unique chemical properties (Yang et al., 2015).
Boc-Gln(Trt)-OH has been used in the synthesis of human proinsulin, highlighting its role in the production of significant biological molecules (Naithani & Schwertner, 1983).
The compound has applications in the study of enzyme inhibitors, particularly in the development of new drugs and therapeutic agents (Scozzafava et al., 1999).
It plays a role in facilitating the synthesis of complex peptides, such as those containing multiple amino acids, demonstrating its versatility in peptide chemistry (Yamada et al., 2004).
Boc-Gln(Trt)-OH is important in the study of membrane channel-forming polypeptides, contributing to our understanding of peptide structure and function (Iqbal & Balaram, 1981).
Safety and Hazards
Wirkmechanismus
Target of Action
Boc-Gln(Trt)-OH, also known as Boc-Glutamine(Trityl)-OH, is a derivative of the amino acid glutamine. It is primarily used as a building block in peptide synthesis . The primary targets of Boc-Gln(Trt)-OH are the enzymes involved in peptide bond formation, such as trypsin .
Mode of Action
Boc-Gln(Trt)-OH interacts with its targets by serving as a substrate for these enzymes. The Boc (tert-butyloxycarbonyl) and Trt (trityl) groups are protecting groups that prevent unwanted reactions at the amino and carboxyl groups of the glutamine during peptide synthesis . These protecting groups are removed in the final steps of peptide synthesis, allowing the glutamine to participate in peptide bond formation .
Biochemical Pathways
Boc-Gln(Trt)-OH is involved in the biochemical pathway of peptide synthesis. This process involves the stepwise addition of amino acids to a growing peptide chain, a process catalyzed by enzymes like trypsin . The specific role of Boc-Gln(Trt)-OH in this pathway is determined by the sequence of the desired peptide.
Result of Action
The primary result of the action of Boc-Gln(Trt)-OH is the formation of peptides with the desired sequence. These peptides can have a wide range of biological activities, depending on their structure and the presence of specific functional groups .
Action Environment
The action of Boc-Gln(Trt)-OH is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation. Additionally, the presence of other chemicals, such as organic solvents, can also influence the reaction .
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(tritylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)30-24(26(33)34)19-20-25(32)31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,30,35)(H,31,32)(H,33,34)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXNCDUSVVLUFM-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568891 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N-(triphenylmethyl)-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Gln(Trt)-OH | |
CAS RN |
132388-69-3 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N-(triphenylmethyl)-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



